molecular formula C10H10N2O2S B3396045 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- CAS No. 99071-97-3

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-

Cat. No.: B3396045
CAS No.: 99071-97-3
M. Wt: 222.27 g/mol
InChI Key: VRKDECQJFMJECI-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, which contains both nitrogen and sulfur atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- typically involves the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as chloroacetyl chloride, under basic conditions. This reaction forms the benzothiazine ring structure.

    Acetamide Formation: The resulting benzothiazine intermediate is then reacted with acetic anhydride to introduce the acetamide group at the 2-position of the benzothiazine ring.

    Reduction and Oxidation Steps: Depending on the desired oxidation state of the final product, additional reduction or oxidation steps may be required. For instance, the reduction of the carbonyl group can be achieved using sodium borohydride, while oxidation can be performed using agents like hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the cyclization and acetamide formation reactions.

    Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient removal of by-products, enhancing the overall yield and purity of the compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitro compounds, and alkylating agents.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Hydroxyl Derivatives: Resulting from reduction reactions.

    Substituted Benzothiazines: Produced via electrophilic substitution reactions.

Scientific Research Applications

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- can be compared with other benzothiazine derivatives, such as:

    2H-1,4-Benzothiazine-3-one: Lacks the acetamide group, resulting in different chemical and biological properties.

    2H-1,4-Benzothiazine-2-carboxamide: Contains a carboxamide group instead of an acetamide group, influencing its reactivity and applications.

    2H-1,4-Benzothiazine-2-thiol: Features a thiol group, which imparts distinct redox properties.

The uniqueness of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- lies in its specific functional groups, which confer unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-9(13)5-8-10(14)12-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKDECQJFMJECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387784
Record name 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99071-97-3
Record name 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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